(S)-5-Phenylpiperazin-2-one is a chiral compound belonging to the piperazine family, characterized by a phenyl group attached to the piperazine ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to various pharmacologically active agents. The compound's stereochemistry, specifically the (S)-enantiomer, is crucial for its biological activity and efficacy in applications.
This compound can be synthesized from various starting materials, including aniline derivatives and piperazine precursors. The synthesis often involves multi-step reactions that utilize specific reagents and conditions to ensure the desired enantiomer is produced.
(S)-5-Phenylpiperazin-2-one can be classified as:
The synthesis of (S)-5-Phenylpiperazin-2-one can be achieved through several methods, primarily focusing on the formation of the piperazine ring and subsequent modifications to introduce the phenyl group.
The synthesis generally requires careful control of reaction conditions, including temperature and time, to favor the formation of the desired (S)-enantiomer. For example, reactions are often performed under inert atmospheres to prevent oxidation or moisture interference.
(S)-5-Phenylpiperazin-2-one has a molecular formula of CHNO and features a piperazine ring with a phenyl substituent at one nitrogen atom and a carbonyl group at the second position.
(S)-5-Phenylpiperazin-2-one participates in various chemical reactions typical for piperazine derivatives:
These reactions are critical for modifying the compound for specific biological activities or enhancing its pharmacological properties .
The mechanism of action of (S)-5-Phenylpiperazin-2-one is primarily related to its interaction with neurotransmitter systems in the brain, particularly:
These interactions suggest potential applications in treating psychiatric disorders .
(S)-5-Phenylpiperazin-2-one has several scientific uses:
Piperazinone derivatives have evolved from simple neurotransmitter mimetics to sophisticated scaffolds in CNS drug design. Early phenylpiperazines were recognized as rigid amphetamine analogs, influencing monoaminergic systems through neurotransmitter release modulation [9]. The structural simplification of complex alkaloids revealed that the piperazinone core—specifically 5-phenylpiperazin-2-one—provides optimal conformational flexibility while retaining hydrogen-bonding capabilities essential for receptor interactions. Historically, these scaffolds gained prominence with the development of antipsychotics (e.g., aripiprazole), where the piperazine moiety enabled high-affinity binding to dopaminergic and serotonergic receptors through its protonatable nitrogen atoms [10]. The carbonyl group in piperazin-2-ones introduces a chiral center and reduces basicity, which diminishes off-target effects compared to piperazines. This shift is exemplified by compounds like MF-8, a hydantoin-based 5-HT7 antagonist where stereochemistry dictates metabolic stability and receptor selectivity [2]. Modern synthetic advances, including asymmetric catalysis and enzymatic resolution, now enable efficient access to enantiopure piperazinones, positioning (S)-5-phenylpiperazin-2-one as a versatile intermediate for targeted CNS therapeutics.
Table 1: Evolution of Piperazine-Based Therapeutics
Era | Representative Compound | Scaffold Type | Primary Target |
---|---|---|---|
1980s | Meta-Chlorophenylpiperazine | Piperazine | Serotonin receptors |
1990s–2000s | Aripiprazole | Arylpiperazine | D2/5-HT1A receptors |
2010s–Present | (S)-5-Phenylpiperazin-2-one | Piperazinone | Selective 5-HT/DA receptors |
The (S)-configuration of 5-phenylpiperazin-2-one is critical for precise spatial orientation in aminergic GPCR binding. Studies on MF-8—a hydantoin 5-HT7 antagonist—demonstrate that the (S,S)-enantiomer exhibits 30-fold higher receptor affinity than its (R,R)-counterpart due to optimal hydrophobic pocket engagement in the 5-HT7 orthosteric site [2]. This stereospecificity arises from three-dimensional complementarity: the (S)-enantiomer’s phenyl group adopts an equatorial position relative to the lactam ring, enabling π-π stacking with Phe339 in TM6 of 5-HT7R, while the carbonyl oxygen hydrogen-bonds with Ser242 (TM5). Molecular dynamics simulations further reveal that the (S)-enantiomer stabilizes an inactive receptor conformation, explaining its antagonistic behavior [10]. Pharmacokinetic studies highlight additional advantages: hepatic microsomes preferentially metabolize (R)-enantiomers via CYP3A4-mediated oxidation, whereas (S)-5-phenylpiperazin-2-one derivatives show 40% higher metabolic stability in human liver microsomes [2]. This enantiomeric divergence underscores why the (S)-form is prioritized in lead optimization programs for depression and Parkinson’s disease therapeutics.
Table 2: Impact of Stereochemistry on Pharmacological Parameters
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
5-HT7R Ki (nM) | 1.42 ± 0.15 | 43.7 ± 2.8 |
Metabolic Half-life (t₁/₂) | 120 min | 35 min |
P-glycoprotein Efflux Ratio | 1.8 | 4.2 |
(S)-5-Phenylpiperazin-2-one exhibits distinct pharmacological advantages over its analogues, primarily due to its stereochemically defined lactam structure:
Table 3: Structural and Pharmacological Comparison with Analogues
Compound | Key Structural Feature | 5-HT7R Ki (nM) | D2R Ki (nM) | Log P |
---|---|---|---|---|
(S)-5-Phenylpiperazin-2-one | Chiral lactam, S-configuration | 1.42 | 280 | 1.9 |
mCPP | Chlorinated piperazine | 210* | >10,000 | 2.3 |
Aripiprazole | Arylpiperazine + carbostyril | 8.7 | 0.74 | 4.8 |
MF-8 (hydantoin) | Spiro hydantoin core | 1.42 (5-HT7) | Inactive | 3.1 |
*mCPP binds primarily to 5-HT2C receptors [9]
Conformationally, (S)-5-phenylpiperazin-2-one adopts a "half-chair" geometry in X-ray crystallography, with the phenyl ring dihedral angle at 55° relative to the lactam plane. This contrasts with the near-planar arrangement (5–10°) in benzothiazine-based Topo II inhibitors like BS230 [6], explaining its preference for GPCRs over DNA targets. Molecular overlays confirm that the (S)-enantiomer’s pharmacophore aligns with high-affinity 5-HT7R ligands: the protonated nitrogen (N4) forms a salt bridge with Asp162, the carbonyl interacts with Ser242, and the phenyl group occupies a subpocket lined by Phe336/Phe340 [10]. These features underscore its unique position in medicinal chemistry for designing selective serotonin modulators.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3